N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 4-(dimethylamino)benzenethiol with 2-bromo-1,3,4-thiadiazole under basic conditions to form the intermediate 5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazole. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aromatic ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-dimethylaminophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-dimethylaminophenyl)-1,3,4-thiadiazole-2-amine
- 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of a dimethylamino group and a butanamide moiety. This structural feature enhances its biological activity and allows for greater versatility in chemical modifications compared to similar compounds .
Properties
Molecular Formula |
C14H18N4OS2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-[5-[4-(dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H18N4OS2/c1-4-5-12(19)15-13-16-17-14(21-13)20-11-8-6-10(7-9-11)18(2)3/h6-9H,4-5H2,1-3H3,(H,15,16,19) |
InChI Key |
OTPXMEDQNCWPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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